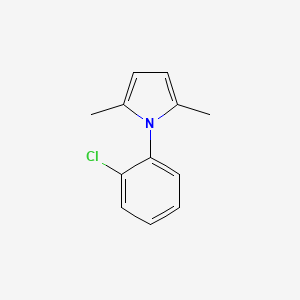

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYROTROGAVWCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole PubChem CID 2442320 data

Title: In-Depth Technical Guide on 1-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole (PubChem CID 2442320)

Executive Summary: As a Senior Application Scientist, precision in chemical identity and mechanistic understanding is paramount. Note on Chemical Nomenclature: While frequently queried as 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the exact structural identity corresponding to PubChem CID 2442320 is the N-benzyl derivative: 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole [1]. This whitepaper provides a comprehensive technical analysis of CID 2442320, exploring its physicochemical profile, the mechanistic rationale behind its synthesis via the Paal-Knorr condensation, and its pharmacological significance as a stable pyrrole scaffold.

Chemical Identity and Physicochemical Profiling

CID 2442320 represents a highly lipophilic, electron-rich heteroaromatic system. The presence of the 2-chlorobenzyl group at the N1 position significantly alters the steric and electronic landscape of the 2,5-dimethylpyrrole core, enhancing its stability against auto-oxidation compared to unsubstituted pyrroles.

Table 1: Core Chemical Identifiers and Properties

| Property | Value |

|---|---|

| Compound Name | 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole |

| PubChem CID | 2442320 |

| Molecular Formula | C13H14ClN |

| Monoisotopic Mass | 219.08148 Da |

| Predicted XLogP | 3.7 |

| SMILES | CC1=CC=C(N1CC2=CC=CC=C2Cl)C |

For advanced analytical validation using Ion Mobility-Mass Spectrometry (IM-MS), predictive collision cross-section models provide critical reference points for identifying adducts.

Table 2: Predicted Ion Mobility Collision Cross Section (CCS) Values [1]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 220.08876 | 147.8 |

| [M+Na]+ | 242.07070 | 158.5 |

| [M-H]- | 218.07420 | 153.6 |

| [M+NH4]+ | 237.11530 | 168.2 |

Synthetic Methodology: The Paal-Knorr Condensation

The synthesis of CID 2442320 relies on the classic Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (2-chlorobenzylamine)[2].

Mechanistic Causality & Experimental Choices:

-

Acid Catalysis: 3 is utilized as both the solvent and the catalyst[3]. It provides an optimal pH (approx. 4.5–5.5) that is acidic enough to activate the carbonyl groups of 2,5-hexanedione for nucleophilic attack, but not so acidic that the primary amine becomes fully protonated and non-nucleophilic.

-

Thermodynamic Driving Force: The reaction proceeds through a hemiaminal intermediate, followed by intramolecular cyclization. The removal of two equivalents of water is the thermodynamic driving force for aromatization. Applying heat ensures the irreversible formation of the pyrrole ring.

-

Inert Atmosphere: Although N-substituted pyrroles are more stable than their N-H counterparts, the electron-rich nature of the 2,5-dimethylpyrrole core makes it susceptible to radical-mediated auto-oxidation and polymerization. Conducting the reaction under nitrogen or argon mitigates this degradation[3].

Logical flow of the Paal-Knorr synthesis mechanism for CID 2442320.

Experimental Protocol: Synthesis and Isolation

This self-validating protocol ensures high yield and purity by systematically eliminating byproducts and driving the equilibrium toward the aromatic product.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2,5-hexanedione and 1.05 equivalents of 2-chlorobenzylamine in glacial acetic acid (approx. 0.5 M concentration). Causality: The slight excess of amine ensures complete consumption of the diketone, which is harder to separate from the product later.

-

Cyclodehydration: Attach a reflux condenser and heat the mixture to 100–110°C for 2 to 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2) or LC-MS until the diketone spot is fully consumed.

-

Quenching: Cool the reaction to room temperature. Pour the mixture into crushed ice and slowly neutralize with saturated aqueous sodium bicarbonate (NaHCO3) until CO2 evolution ceases. Causality: Neutralization is critical; extracting in the presence of strong acid can lead to pyrrole polymerization during solvent evaporation[3].

-

Extraction & Washing: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual water and water-soluble impurities, then dry over anhydrous sodium sulfate (Na2SO4).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude dark oil via silica gel flash chromatography or vacuum distillation to yield the pure 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole. Store the product in an amber vial under nitrogen at 4°C to prevent light- and oxygen-induced degradation[3].

Step-by-step experimental workflow for the synthesis of CID 2442320.

Mechanistic Biology & Pharmacological Relevance

The chemistry of 2,5-dimethylpyrroles is deeply intertwined with human toxicology and drug design, providing a fascinating study in structure-activity relationships.

The Neurotoxicity Paradigm: Exposure to n-hexane leads to its metabolic conversion into 2,5-hexanedione. In vivo, this 1,4-diketone undergoes a spontaneous Paal-Knorr condensation with the ε-amino groups of lysine residues on axonal cytoskeleton proteins (neurofilaments). This forms 2,5-dimethylpyrrole adducts, which subsequently undergo oxidative cross-linking, leading to axonal atrophy and peripheral neuropathy[2].

The Pharmacophore Advantage: By pre-synthesizing an N-substituted pyrrole like CID 2442320, the nitrogen atom is covalently blocked by the 2-chlorobenzyl group. This structural design prevents the molecule from participating in the toxic lysine-adduction pathways observed with free 2,5-hexanedione[2]. Consequently, N-substituted 2,5-dimethylpyrroles serve as highly stable, lipophilic pharmacophores in medicinal chemistry, utilized in the development of anti-inflammatory agents, kinase inhibitors, and lipid-lowering drugs (e.g., the pyrrole core in Atorvastatin)[2].

Comparison of in vivo 2,5-hexanedione toxicity vs. stable N-substituted pyrrole design.

References

- Title: 1-[(2-chlorophenyl)

- Source: orgsyn.

- Source: nih.

Sources

Introduction: The N-aryl-2,5-dimethylpyrrole Scaffold - A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of N-aryl-2,5-dimethylpyrrole Derivatives

The N-aryl-2,5-dimethylpyrrole core represents a class of heterocyclic compounds of significant interest to the drug development community. The pyrrole ring is a fundamental motif in numerous natural products and synthetic molecules, exhibiting a vast spectrum of biological activities.[1] The strategic placement of two methyl groups at the 2- and 5-positions enhances lipophilicity and metabolic stability, while the N-aryl substituent provides a crucial vector for chemical modification. This allows for the fine-tuning of steric and electronic properties, profoundly influencing the molecule's interaction with biological targets. This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Foundation

The construction of the N-aryl-2,5-dimethylpyrrole scaffold is most reliably achieved through the Paal-Knorr condensation, a robust and high-yielding reaction.[2] This method's prevalence is due to its operational simplicity and the ready availability of starting materials. Further functionalization, critical for exploring the chemical space and optimizing biological activity, is often accomplished via electrophilic substitution reactions such as the Vilsmeier-Haack formylation.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

The causality behind this protocol's success lies in the acid-catalyzed condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (an aniline derivative). The catalyst facilitates the formation of a hemiaminal, which then undergoes cyclization and dehydration to form the stable aromatic pyrrole ring.

Step-by-Step Methodology: [2][3]

-

Reactant Preparation: In a round-bottom flask, combine the appropriate substituted aniline (2.0 mmol) and 2,5-hexanedione (2.0 mmol).

-

Catalysis: Add a catalytic amount of sulphamic acid (0.1 mmol). The use of a mild, solid acid catalyst like sulphamic acid simplifies the workup procedure compared to mineral acids.[3][4]

-

Reaction: Stir the heterogeneous mixture at room temperature.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7) solvent system. The disappearance of the aniline spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-6 hours).[2]

-

Workup: Upon completion, pour the reaction mixture into ice water (25 mL) to precipitate the product.

-

Isolation and Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure N-aryl-2,5-dimethylpyrrole derivative.[3]

Workflow: Synthesis of N-aryl-2,5-dimethylpyrrole Derivatives

Caption: Proposed mechanism of UPPP inhibition by N-arylpyrrole derivatives.

Anticancer Activity

The pyrrole framework is a key structural feature in many anticancer agents. [5]N-aryl-2,5-dimethylpyrrole derivatives leverage this scaffold to inhibit critical pathways involved in tumor growth and proliferation.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often overactive in malignant cells. [6]Specific derivatives have been synthesized as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key regulators of angiogenesis and cell proliferation. [7]Others have shown potent inhibition of Lymphocyte-specific kinase (Lck) with IC50 values below 10 nM. [8]* Induction of Apoptosis: By inhibiting these survival pathways, these compounds can induce programmed cell death (apoptosis) in malignant cells, while showing differential sensitivity in normal cells. [7]* Antioxidant Effects: Some derivatives also exhibit antioxidant properties, reducing lipid and protein peroxidation products in inflamed tissues, which can contribute to their overall antitumor activity. [7] Table 2: Anticancer Activity of Selected Pyrrole Derivatives

Compound ID Target/Cell Line Activity (IC50) Mechanism MI-1, D1 EGFR/VEGFR Not specified Competitive Inhibition, Apoptosis Induction Series Analogs Lck Kinase < 10 nM Enzyme Inhibition | 11 | A549, Hela Cells | 1.2 µM, 0.7 µM | Apoptosis, G2/M Cell Cycle Arrest |

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases. Certain N-aryl-pyrrole derivatives have been shown to possess significant anti-inflammatory and analgesic properties. [9]

-

Mechanism of Action: The primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. [10][11]* Dual Inhibition: Some derivatives act as dual inhibitors of both 15-lipoxygenase (15-LOX) and COX-2, which is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects. [10]* Pharmacological Modulation: The introduction of acetic or propionic acid moieties onto the pyrrole or aryl ring can enhance these activities, a common strategy used in the development of non-steroidal anti-inflammatory drugs (NSAIDs). [9]

Neuroprotective Activity

Emerging research indicates a promising role for pyrrole derivatives in combating neurodegenerative diseases, where oxidative stress is a key pathological factor. [12][13]

-

Antioxidant and Radical Scavenging: N-pyrrolyl hydrazide-hydrazones, a related class, exhibit significant antioxidant activity, maintaining levels of the endogenous antioxidant glutathione (GSH) and reducing lipid peroxidation in in-vitro and in-vivo models. [13][14]* MAO-B Inhibition: The neuroprotective effects are also linked to their ability to inhibit monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of dopamine and certain neurotoxins. [13][14]By inhibiting MAO-B, these compounds can reduce the production of reactive oxygen species (ROS) and mitigate oxidative stress in the brain. [14]* In-Vitro Efficacy: In cellular models, these compounds have shown strong protective effects against neurotoxins like 6-hydroxydopamine (6-OHDA) and H2O2 at low micromolar concentrations. [14][15]

Conclusion and Future Perspectives

The N-aryl-2,5-dimethylpyrrole scaffold is a synthetically accessible and highly versatile core for the development of novel therapeutics. The extensive research into its antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities underscores its privileged status in medicinal chemistry. The ability to systematically modify the N-aryl substituent allows for precise tuning of the pharmacodynamic and pharmacokinetic properties, enabling the optimization of lead compounds for specific therapeutic targets. Future research should focus on elucidating the precise molecular targets for many of the observed activities, expanding in-vivo efficacy and safety studies, and exploring novel derivatives to further enhance potency and selectivity.

References

-

Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis. Available at: [Link]

-

Touitou, M., Manetti, F., Ribeiro, C. M., Pavan, F. R., Scalacci, N., Zrebna, K., ... & Castagnolo, D. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(5), 638–644. Available at: [Link]

-

Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PMC. Available at: [Link]

-

N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity. (n.d.). ResearchGate. Available at: [Link]

-

Touitou, M., Manetti, F., Ribeiro, C. M., Pavan, F. R., Scalacci, N., Zrebna, K., ... & Castagnolo, D. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. PubMed. Available at: [Link]

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2025). ResearchGate. Available at: [Link]

-

Gorodnyuk, V. I., Prokopets, V. S., Venger, I. O., Chervinska, T. S., Kshanovskyy, O. S., & Vovk, M. V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available at: [Link]

-

Penieres, G., Soto, V., Alvarez, C., Garcia, O., & Garcia, J. G. (n.d.). A New Strategy for the Synthesis of N-Substituted 2,5-DIMETHYLPYRROLES in Heterogeneous Medium. Academia.edu. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Available at: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Taylor & Francis Group - Figshare. Available at: [Link]

-

Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole. (2025). ResearchGate. Available at: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). ResearchGate. Available at: [Link]

-

Thiault, G. A., Le Guen, Y., Boucherle, A., & Walrant, P. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. PubMed. Available at: [Link]

-

Kemp, G., Bell, D. J., Campo, B., Cross, R., Epie, F., Istvan, E., ... & Winzeler, E. A. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PMC. Available at: [Link]

-

Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2025). ResearchGate. Available at: [Link]

-

Synthesis, antimicrobial and cytotoxic activity of new heterocyclic hybrids based on 2,5-dimethylpyrrole and pyrrole scaffolds. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed. Available at: [Link]

-

2,5-dimethylpyrrole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). Semantic Scholar. Available at: [Link]

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. (2023). MDPI. Available at: [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). ResearchGate. Available at: [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte- Specific Kinase (Lck) Inhibitors. (n.d.). Bentham Science Publisher. Available at: [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). MDPI. Available at: [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. Available at: [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). PubMed. Available at: [Link]

-

W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. (n.d.). ChemRxiv. Available at: [Link]

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2021). MDPI. Available at: [Link]

-

Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (n.d.). MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a molecule of interest in medicinal chemistry and materials science. The core of this guide is a detailed exploration of the Paal-Knorr synthesis, the most direct and widely applicable method for the preparation of N-substituted pyrroles. We will delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and provide a detailed, adaptable experimental protocol.

Introduction: The Significance of the N-Arylpyrrole Moiety

The 1-aryl-2,5-dimethyl-1H-pyrrole scaffold is a privileged structural motif in a diverse range of biologically active compounds and functional materials. The introduction of a 2-chlorophenyl group on the pyrrole nitrogen atom can significantly influence the molecule's conformational preferences and electronic properties, making it a valuable building block in drug discovery programs and for the development of novel organic materials. The synthesis of such compounds with high purity and in good yields is therefore of considerable importance.

The Paal-Knorr Synthesis: A Cornerstone in Pyrrole Chemistry

The Paal-Knorr synthesis, first reported in the 1880s, remains the most common and efficient method for the preparation of pyrroles.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[2][3] For the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the reactants are 2,5-hexanedione (acetonylacetone) and 2-chloroaniline.

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis is a well-established sequence of nucleophilic attack and dehydration steps.[1] The reaction is generally acid-catalyzed, which serves to activate the carbonyl groups of the 1,4-diketone.

The key steps are:

-

Hemiaminal Formation: The primary amine (2-chloroaniline) performs a nucleophilic attack on one of the protonated carbonyl groups of 2,5-hexanedione to form a hemiaminal intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes a two-step dehydration process to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.

The ring-closing step is often the rate-determining step of the reaction.

Caption: Generalized mechanism of the Paal-Knorr synthesis for 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

The Role of the 2-Chloro Substituent

The presence of a chlorine atom at the ortho position of the aniline ring can influence the reaction in two ways:

-

Electronic Effect: The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the aniline nitrogen, which can slow down the initial steps of the reaction.

-

Steric Hindrance: The ortho-substituent can sterically hinder the approach of the amine to the carbonyl groups of the diketone, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.

Despite these factors, the Paal-Knorr reaction is generally robust enough to accommodate a wide range of substituted anilines.

Catalytic Systems for the Paal-Knorr Synthesis

While the Paal-Knorr reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is generally recommended to improve reaction rates and yields. A variety of catalytic systems have been employed, ranging from classical Brønsted and Lewis acids to more modern, environmentally benign alternatives.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Readily available, inexpensive. | Can be harsh, leading to side reactions or degradation of sensitive substrates. |

| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂, BF₃·Et₂O | Milder than strong Brønsted acids, can be more selective. | Can be expensive, may require anhydrous conditions. |

| Heterogeneous Catalysts | Montmorillonite clay, Zeolites, Sulfated zirconia | Easily separable and recyclable, environmentally friendly. | May have lower activity than homogeneous catalysts. |

| "Green" Catalysts | β-Cyclodextrin in water[4] | Environmentally benign, mild reaction conditions. | May require specific substrate compatibility. |

For the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a weak Brønsted acid such as acetic acid or a Lewis acid catalyst would be a suitable starting point.

Experimental Protocol: A Generalized Paal-Knorr Synthesis

Materials and Reagents

-

2,5-Hexanedione (Acetonylacetone)

-

2-Chloroaniline

-

Glacial Acetic Acid (as catalyst and solvent)

-

Ethanol (for recrystallization)

-

Toluene or Xylene (as a higher-boiling solvent alternative)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent) and 2-chloroaniline (1.0-1.2 equivalents).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

-

Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A typical experimental workflow for the Paal-Knorr synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

Characterization of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the pyrrole protons, the methyl groups, and the protons of the 2-chlorophenyl ring.

-

¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point or Boiling Point Determination: To assess the purity of the final product.

Alternative Synthetic Pathways

While the Paal-Knorr synthesis is the most direct route, other methods for the synthesis of N-substituted pyrroles exist, although they may be less practical for this specific target. These include:

-

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a β-ketoester.[1]

-

Hantzsch Pyrrole Synthesis: This involves the reaction of an α-halo-ketone with a β-ketoester and ammonia or a primary amine.

-

Modern Transition-Metal-Catalyzed Methods: A variety of cross-coupling and cyclization reactions have been developed for pyrrole synthesis, often offering milder reaction conditions and broader functional group tolerance.

For the synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the Paal-Knorr reaction remains the most straightforward and cost-effective approach.

Conclusion

The synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is most effectively achieved through the Paal-Knorr condensation of 2,5-hexanedione and 2-chloroaniline. This guide has provided a detailed overview of the reaction mechanism, the influence of the ortho-chloro substituent, various catalytic systems, and a generalized experimental protocol. While a specific, optimized procedure for this exact molecule is not widely published, the information presented herein provides a solid foundation for researchers to successfully synthesize and characterize this valuable compound. As with any chemical synthesis, careful optimization of reaction conditions and thorough product characterization are paramount to achieving reliable and reproducible results.

References

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Duan, F. J., et al. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 713-716. [Link]

-

Dumitrascu, F., et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529. [Link]

-

Bijev, A., et al. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5039. [Link]

-

PubChemLite. 1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1h-pyrrole. [Link]

-

Jahnavi, V., et al. A review article on biological importance of pyrrole. World Journal of Pharmaceutical Research, 12(7), 998-1018. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

Wang, Q., et al. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Nature Communications, 13(1), 711. [Link]

-

PubChem. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole. [Link]

-

Koca, M., et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-. [Link]

-

NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. [Link]

-

Organic Chemistry Research. An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water. [Link]

-

ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]

-

Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2,4-Diamino-6-chloropyrimidine 3-oxide (CAS 32570-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-chloropyrimidine 3-oxide is a substituted pyrimidine derivative with the CAS Registry Number 32570-13-1. Structurally, it is characterized by a pyrimidine core with two amino groups, a chlorine substituent, and an N-oxide functional group. This compound is of significant interest to researchers in medicinal chemistry and drug development, primarily as a key intermediate in the synthesis of various pharmacologically active molecules.[1] Notably, it is recognized as an impurity of Minoxidil, a well-known antihypertensive and antialopecia agent.[1] Its presence as a synthetic precursor and a pharmaceutical impurity necessitates a thorough understanding of its safety and toxicological profile to ensure safe handling and to control its levels in final drug products.

This guide provides a comprehensive overview of the available safety data for 2,4-Diamino-6-chloropyrimidine 3-oxide, outlines its known and potential hazards, and presents a strategic workflow for a comprehensive toxicological evaluation in the absence of complete data.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties for 2,4-Diamino-6-chloropyrimidine 3-oxide is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 32570-13-1 (also cited as 35139-67-4) | [2] |

| Molecular Formula | C₄H₅ClN₄O | [1] |

| IUPAC Name | 2,4-Diamino-6-chloropyrimidine-3-oxide | [2] |

| Appearance | Typically a solid at room temperature; may be a pale yellow crystalline powder. | [1][3] |

| Solubility | Expected to be soluble in polar solvents due to its polar functional groups. | [1] |

Safety Data Sheet (SDS) and Hazard Profile

The available Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine 3-oxide provides foundational, albeit incomplete, safety information. The primary hazards identified are related to irritation and potential for harm upon exposure. A significant data gap exists in the public domain regarding its detailed toxicological properties.

GHS Hazard Identification (Inferred)

While a comprehensive GHS classification is not consistently available, based on the data for the closely related precursor, 2,4-diamino-6-chloropyrimidine (CAS 156-83-2), the following hazards can be anticipated for the N-oxide derivative:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

It is crucial to handle this compound with the assumption that it carries these risks until empirical data for the N-oxide becomes available.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimizing exposure risks.

Precautions for Safe Handling:

-

Handle in a well-ventilated area to avoid the formation of dust and aerosols.[6]

-

Avoid contact with skin and eyes.[6]

-

Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[6]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE) Workflow:

Caption: PPE protocol for handling 2,4-Diamino-6-chloropyrimidine 3-oxide.

Toxicological Profile: Data Gaps and Surrogate Analysis

A comprehensive toxicological profile for 2,4-Diamino-6-chloropyrimidine 3-oxide is not publicly available. The SDS from ECHEMI indicates "no data available" for critical endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and STOT-single exposure.[6]

In the absence of direct data, a common practice in toxicological risk assessment is to consider data from structurally similar compounds. The immediate precursor, 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2), serves as the most relevant surrogate.

Table 2: Toxicological Data for 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2) (Surrogate)

| Toxicological Endpoint | Observation | Classification | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | [4][5] |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | [4][5] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | Category 2 | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation. | Category 3 | [4][5] |

The N-oxide functional group in the target molecule can potentially alter its toxicological profile. N-oxidation can either detoxify a compound or, in some cases, create a more reactive metabolite. Therefore, while the surrogate data is informative for preliminary hazard assessment, it is not a substitute for empirical testing of the compound itself.

Proposed Toxicological Evaluation Workflow

For a compound with limited toxicological data that is intended for use in research and development, a tiered approach to toxicity testing is recommended. This approach aligns with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and emphasizes a reduction in animal testing where possible.

Step-by-Step Experimental Protocol

-

In Silico and In Vitro Assessment (Tier 1):

-

Genotoxicity:

-

Ames Test (OECD TG 471): A bacterial reverse mutation test to assess mutagenic potential. This is a standard initial screening assay.

-

In Vitro Micronucleus Test (OECD TG 487): To detect chromosomal damage in mammalian cells.

-

-

Cytotoxicity:

-

Neutral Red Uptake (NRU) Assay (OECD TG 432): To determine the cytotoxicity of the compound in cell culture, which can provide an estimate for starting doses in acute oral toxicity studies.[7]

-

-

Skin and Eye Irritation:

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439): Uses a 3D skin model to assess skin irritation potential.

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492): To assess the potential for eye irritation.

-

-

-

In Vivo Acute Toxicity Assessment (Tier 2):

-

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425): If necessary based on exposure potential, this method is used to determine the LD50 value while minimizing the number of animals used.[8]

-

Acute Dermal and Inhalation Toxicity (OECD TGs 402 and 403): To be considered if dermal or inhalation exposure is a significant risk.

-

-

Repeated-Dose Toxicity Assessment (Tier 3):

-

28-Day or 90-Day Repeated Dose Toxicity Study in Rodents (OECD TGs 407 or 408): To evaluate the effects of repeated exposure, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL). These studies involve daily administration of the compound and monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology.

-

Caption: Tiered approach for toxicological evaluation of novel compounds.

Conclusion

2,4-Diamino-6-chloropyrimidine 3-oxide (CAS 32570-13-1) is a valuable chemical intermediate for which comprehensive public toxicological data is currently lacking. The available safety information and data from its precursor, 2,4-diamino-6-chloropyrimidine, suggest that it should be handled as a compound that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. For any application beyond small-scale, well-controlled laboratory research, a systematic toxicological evaluation following a tiered, evidence-based approach is essential to fully characterize its safety profile and ensure the protection of researchers and end-users.

References

-

European Chemicals Agency (ECHA). (n.d.). 2,4-Pyrimidinediamine, 6-chloro-, 3-oxide - Registration Dossier. Retrieved from [Link]

- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.

- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.

-

European Commission. (2000, May 3). Opinion concerning Diaminopyrimidine oxide (2,4-DPO). SCCNFP/0294/00. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link].

- Sigma-Aldrich. (2025, August 8). Safety Data Sheet.

- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.

- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Sciences, 8(5), 23-28.

- Sigma-Aldrich. (2025, September 24). Safety Data Sheet.

- Fisher Scientific. (2010, May 21). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Google Patents. (n.d.). CZ5390A3 - Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.

- Matsuura, T., et al. (2020). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Journal of Toxicological Sciences, 45(11), 693-705.

-

US EPA. (2025, June 29). Acute Oral Toxicity Up-And-Down-Procedure. Retrieved from [Link]

- Sumitomo Chemical. (n.d.). Alternative Methods for the Safety Evaluation of Chemicals.

- European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.

Sources

- 1. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. 2,4-Diamino-6-Chloropyrimidine3-Oxide (CAS NO:34960-71-9) | 2,4-Diamino-6-Chloropyrimidine3-Oxide Manufacturer and Suppliers | Scimplify [scimplify.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

Methodological & Application

green chemistry synthesis of N-substituted pyrroles using 2,5-hexanedione

Application Notes & Protocols: Green Chemistry Synthesis of N-Substituted Pyrroles via 2,5-Hexanedione

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Shift to Sustainable Heterocyclic Synthesis

Pyrrole derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs (e.g., Atorvastatin), antiviral agents, and naturally occurring porphyrins[1],[2]. Historically, the Paal-Knorr synthesis—the condensation of 1,4-dicarbonyls like 2,5-hexanedione with primary amines—has been the most reliable method for constructing these heterocycles[1]. However, traditional protocols rely on harsh Brønsted acids (e.g.,

Modern synthetic chemistry demands adherence to the 12 Principles of Green Chemistry. By leveraging alternative energy sources (mechanochemistry, microwave irradiation) and sustainable reaction media (deep eutectic solvents, bio-based catalysts), researchers can now achieve quantitative yields of N-substituted pyrroles with minimal environmental impact[3],[2]. This guide details the causality, comparative metrics, and step-by-step protocols for these advanced green methodologies.

Mechanistic Causality in Green Paal-Knorr Condensations

The Paal-Knorr condensation requires the nucleophilic attack of a primary amine onto the carbonyl carbons of 2,5-hexanedione. In traditional setups, harsh acids are needed to increase the electrophilicity of the carbonyl carbon. In green methodologies, this activation is achieved through sustainable hydrogen-bond donors or benign organic acids[4].

These green catalysts stabilize the polar transition state of the hemiaminal intermediate without the corrosive nature of mineral acids. This lowers the activation energy sufficiently to allow rapid intramolecular cyclization and subsequent dehydration, even under solvent-free conditions or at room temperature[2],[5].

Mechanistic pathway of the Paal-Knorr condensation yielding N-substituted pyrroles.

Comparative Analysis of Green Methodologies

To select the optimal protocol for your specific substrate, compare the operational parameters of the leading green methodologies below. All data reflects the condensation of 2,5-hexanedione with primary amines[6],[7],[1],[5].

| Methodology | Catalyst / Promoter | Solvent System | Temperature | Reaction Time | Typical Yield |

| Mechanochemical | Citric Acid (10 mol%) | Solvent-Free | Room Temp | 15 min | 85–98% |

| Deep Eutectic Solvent | DMU / L-(+)-Tartaric Acid | DES (Dual Role) | 70 °C | 5–15 min | 88–96% |

| Microwave-Assisted | [HMIM][HSO4] or NBS | Solvent-Free | 100 °C | 3–25 min | 81–97% |

| Bio-Based Catalysis | Apple Juice (Ascorbic Acid) | Water / Solvent-Free | RT to 50 °C | 30–60 min | ~91% |

Validated Experimental Protocols

Protocol A: Mechanochemical (Ball-Milling) Synthesis

Causality: Mechanochemistry utilizes kinetic energy (friction and impact) to overcome activation barriers. By performing the reaction in a ball mill, the local concentration of reagents is maximized, driving the bimolecular condensation forward without any solvent[6]. Citric acid acts as a benign, biomass-derived proton source that facilitates carbonyl activation[6].

Step-by-Step Methodology:

-

Preparation: Equip a stainless-steel milling jar with stainless-steel balls.

-

Reagent Loading: Add 2,5-hexanedione (1.0 equiv, e.g., 2.7 mmol) and the desired primary amine (1.1 equiv) to the jar[6].

-

Catalyst Addition: Add biosourced citric acid (10 mol%) as the green catalyst[6].

-

Milling: Secure the jar and mill the mixture at a frequency of 30 Hz for 15 minutes[6].

-

Workup (Self-Validation): Extract the resulting paste with a minimal amount of green solvent (e.g., ethyl acetate). Wash with saturated aqueous

to neutralize the citric acid. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Analyze via GC-MS to confirm product mass.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Causality: A low-melting mixture of N,N'-dimethylurea (DMU) and L-(+)-tartaric acid (TA) acts as both a solvent and a dual hydrogen-bonding catalyst[7]. The DES network activates the carbonyl groups of 2,5-hexanedione. Upon completion, the addition of water breaks the DES network, precipitating the highly hydrophobic pyrrole product and allowing the DES to be recovered from the aqueous phase[7].

Workflow for deep eutectic solvent (DES) mediated synthesis and catalyst recycling.

Step-by-Step Methodology:

-

DES Preparation: Mix DMU and L-(+)-tartaric acid in a 7:3 molar ratio. Heat the mixture at 70 °C until a clear, homogeneous liquid forms[7].

-

Reaction: To the DES, add 2,5-hexanedione (1.0 equiv) and the primary amine (1.0 equiv)[7].

-

Condensation: Stir the mixture at 70 °C for 5–15 minutes. Monitor reaction completion via TLC (Hexane:EtOAc).

-

Workup: Add distilled water to the reaction mixture. The N-substituted pyrrole will separate from the aqueous DES mixture. Extract with ethyl acetate.

-

Recycling: Evaporate the aqueous layer under vacuum to recover the DES. The recovered DES can be reused for up to 4 cycles without significant loss of catalytic activity[4].

Protocol C: Microwave-Assisted Solvent-Free Synthesis

Causality: Microwave irradiation provides rapid, volumetric dielectric heating. When combined with a catalytic amount of an ionic liquid (e.g., [HMIM][

Step-by-Step Methodology:

-

Setup: In a microwave-safe vessel, combine 2,5-hexanedione (1.0 mmol) and the primary amine (1.0 mmol)[3].

-

Catalyst: Add a catalytic amount of [HMIM][

] (5 mol%) or NBS[3],[5]. -

Irradiation: Irradiate the solvent-free mixture in a dedicated laboratory microwave synthesizer at 100 °C for 3–25 minutes[5].

-

Purification: Cool to room temperature, extract with a green solvent, wash with water, and purify via short-pad silica gel filtration if necessary.

Analytical Characterization & Green Metrics

To ensure the integrity of the synthesized N-substituted pyrroles, the following self-validating checks must be performed:

-

NMR Spectroscopy:

NMR validation is straightforward for products derived from 2,5-hexanedione. Look for the characteristic singlet integrating to 2 protons around -

E-Factor Calculation: Calculate the Environmental Factor (

). The solvent-free mechanochemical and microwave methods typically yield E-factors

References

-

Akelis, L., et al. "Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation." European Journal of Organic Chemistry, 2016. 6

-

BenchChem. "Application Notes and Protocols for Green Synthesis of Pyrrole Derivatives." BenchChem, 2025. 3

-

RSC Advances. "An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture." RSC Publishing, 2021. 7

-

Google Patents. "US12378191B1 - Synthesis of N-substituted pyrroles by green catalyst." Google Patents. 1

-

Academia.edu. "Paal–Knorr synthesis of pyrroles: from conventional to green synthesis." Academia.edu. 2

-

ConnectSci. "Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method." ConnectSci, 2025. 5

-

ResearchGate. "Ascorbic acid as a recyclable organocatalyst for the preparation of pyrroles." ResearchGate. 4

Sources

- 1. US12378191B1 - Synthesis of N-substituted pyrroles by green catalyst - Google Patents [patents.google.com]

- 2. (PDF) Paal–Knorr synthesis of pyrroles: from conventional to green synthesis [academia.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: The Strategic Use of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole as a Versatile Pharmaceutical Intermediate

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an invaluable scaffold in the design of novel therapeutic agents.[2][3] Compounds incorporating the pyrrole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[1][4]

This guide provides a detailed exploration of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole , a key intermediate for building diverse molecular libraries. We will cover its synthesis via the classical Paal-Knorr reaction, provide detailed, field-tested protocols, and illustrate its application in a hypothetical drug discovery workflow. The objective is to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in their research and development programs.

Section 1: Physicochemical & Structural Data

A thorough understanding of the intermediate's properties is critical for its effective use. The table below summarizes the key identifiers and characteristics of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole.

| Property | Value | Source |

| IUPAC Name | 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole | - |

| CAS Number | 32570-13-1 | [5] |

| Molecular Formula | C₁₂H₁₂ClN | [6] |

| Molecular Weight | 205.68 g/mol | [5][6] |

| Appearance | (Expected) Off-white to light brown solid/oil | - |

Section 2: Synthesis Protocol via Paal-Knorr Reaction

The most direct and widely adopted method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, first reported in the 1880s.[7][8] This reaction provides an efficient route to the target intermediate through the condensation of a 1,4-dicarbonyl compound with a primary amine.[9][10]

Principle and Mechanism

The reaction proceeds by the cyclocondensation of 2,5-hexanedione with 2-chloroaniline. The mechanism involves an initial nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal.[7] A subsequent intramolecular attack on the second carbonyl group forms a cyclic dihydroxy-pyrrolidine derivative. This intermediate then undergoes acid-catalyzed dehydration to yield the stable, aromatic 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole ring system.[9]

Caption: Paal-Knorr synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. It is imperative to conduct all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

-

2,5-Hexanedione (Reagent Grade, ≥97%)

-

2-Chloroaniline (Reagent Grade, ≥98%)

-

Glacial Acetic Acid

-

Toluene or Xylene (Anhydrous)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Hexane and Ethyl Acetate (HPLC Grade, for chromatography)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol, 1.0 eq) and toluene (100 mL).

-

Addition of Amine: Add 2-chloroaniline (12.75 g, 0.1 mol, 1.0 eq) to the flask, followed by glacial acetic acid (5 mL) to catalyze the reaction.[10] The use of a weak acid accelerates the cyclization while minimizing side reactions like furan formation.[10]

-

Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete (disappearance of starting materials by TLC), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acetic acid, followed by water (50 mL), and finally brine (50 mL).

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane). The product typically elutes at a low polarity.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole as a pale yellow oil or low-melting solid.

-

Expected Results & Characterization

| Parameter | Expected Value |

| Yield | 75-90% |

| Purity (by HPLC/GC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (m, Ar-H), ~7.3 (m, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~2.0 (s, 6H, CH₃) |

| Mass Spec (EI) | m/z 205 [M]⁺, 207 [M+2]⁺ (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl)[11] |

Section 3: Application in a Drug Discovery Workflow

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole serves as an excellent starting point for generating a library of novel compounds for biological screening. The pyrrole ring can be functionalized, most commonly via electrophilic substitution at the 3- and 4-positions, to introduce new pharmacophores and modulate activity.

Rationale for Derivatization

Derivatives of N-aryl pyrroles are known to possess potent biological activities. For instance, studies have shown that certain 1,5-diarylpyrrole derivatives act as selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[12] The presence of the 2-chlorophenyl group provides a specific steric and electronic profile that can be exploited for targeted drug design.

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. scispace.com [scispace.com]

- 3. scitechnol.com [scitechnol.com]

- 4. researchgate.net [researchgate.net]

- 5. 32570-13-1|1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole|BLD Pharm [bldpharm.com]

- 6. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | C12H12ClN | CID 78742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]

- 12. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

protocol for testing COX-2 inhibition of pyrrole derivatives in vitro

An Application Guide: In Vitro Protocol for Assessing COX-2 Inhibition by Pyrrole Derivatives

Introduction: The Pursuit of Selective Inflammation Control

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade.[1][2][] While its counterpart, COX-1, is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining, COX-2 is an inducible enzyme whose expression significantly increases at sites of inflammation.[][4] COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to prostaglandins (like PGE2) that mediate pain and inflammation.[1][5]

Consequently, selective inhibition of COX-2 over COX-1 is a cornerstone of modern anti-inflammatory drug development, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4][6][7] Pyrrole derivatives have emerged as a promising class of heterocyclic compounds, with many demonstrating potent and selective COX-2 inhibitory activity.[8][9][10] This guide provides detailed in vitro protocols for researchers, scientists, and drug development professionals to accurately screen and characterize the COX-2 inhibitory potential of novel pyrrole derivatives.

Biochemical Principle of COX-2 Inhibition Assays

The most common in vitro methods for assessing COX-2 inhibition measure the peroxidase activity of the enzyme.[11][12] The cyclooxygenase component first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This peroxidase activity can be monitored colorimetrically or fluorometrically using a suitable probe that gets oxidized during the reduction of PGG2, producing a measurable signal.[2][13][14] The presence of a COX-2 inhibitor reduces the production of PGG2, thereby decreasing the rate of signal generation. This change in signal is directly proportional to the inhibitory activity of the test compound.

Alternatively, cell-based assays provide a more physiologically relevant context by measuring the downstream product, Prostaglandin E2 (PGE2), in cells stimulated to express COX-2.[15] Inhibition is quantified by measuring the reduction of PGE2 in the cell supernatant using methods like an enzyme-linked immunosorbent assay (ELISA).[16][17][18]

Visualized Pathway: COX-2 Catalysis and Inhibition

Caption: COX-2 converts arachidonic acid to pro-inflammatory prostaglandins.

Protocol 1: Fluorometric COX-2 Inhibitor Screening (Enzyme-Based)

This protocol outlines a high-throughput method to directly measure the inhibition of purified recombinant human COX-2. It is based on the detection of PGG2, an intermediate product, using a fluorescent probe.[13][14]

Materials and Reagents

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[11]

-

COX Probe (e.g., Amplex™ Red)[5]

-

Arachidonic Acid (Substrate)[5]

-

Pyrrole Derivatives (Test Compounds)

-

Dimethyl Sulfoxide (DMSO, Vehicle Solvent)

-

96-well black, flat-bottom microplate[5]

-

Fluorescence microplate reader (Excitation/Emission = 535/587 nm)[13][14]

Experimental Workflow: Enzyme-Based Assay

Caption: General workflow for the in vitro COX-2 fluorometric screening assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Thaw all reagents on ice. Reconstitute the COX-2 enzyme according to the manufacturer's instructions (e.g., with sterile water to a stock concentration) and keep on ice.[2][13]

-

Prepare a stock solution of your pyrrole derivatives in 100% DMSO. Then, create a serial dilution series (e.g., 10 concentrations) at 10-fold the final desired concentration using the COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5][20]

-

Prepare a 10X serial dilution of Celecoxib in the same manner to serve as a positive control.[14]

-

Prepare the Arachidonic Acid working solution according to the kit manufacturer's protocol. This often involves initial reconstitution in ethanol followed by dilution in NaOH and then water.[14][21]

-

-

Assay Plate Setup (96-well plate):

-

Test Wells [S]: Add 10 µL of each diluted pyrrole derivative solution.

-

Positive Control [IC]: Add 10 µL of diluted Celecoxib.[15]

-

Enzyme Control (100% Activity) [EC]: Add 10 µL of COX Assay Buffer (containing the same percentage of DMSO as the test wells).[13]

-

Solvent Control [SC] (Optional but Recommended): If the final solvent concentration is a concern, prepare wells with the corresponding solvent concentration to test for interference.[14]

-

-

Reaction Mix Preparation and Addition:

-

Prepare a master Reaction Mix for the number of wells required. For each well, mix:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Reconstituted COX-2 Enzyme

-

-

Note: The exact volumes should follow the manufacturer's protocol of the specific assay kit being used. A typical volume is 80 µL of Reaction Mix per well.

-

Add 80 µL of the Reaction Mix to each well (S, IC, and EC).

-

-

Reaction Initiation and Measurement:

-

Pre-set the fluorescence plate reader to a kinetic mode, measuring at Ex/Em = 535/587 nm at 25°C or 37°C.[14][22]

-

Using a multichannel pipette, add 10 µL of the Arachidonic Acid working solution to all wells to initiate the reaction.[15]

-

Immediately begin reading the fluorescence kinetically for 5-10 minutes.[14]

-

Protocol 2: Cell-Based COX-2 Inhibition Assay (PGE2 Quantification)

This assay measures the ability of pyrrole derivatives to inhibit COX-2 activity within a cellular environment, offering data with higher physiological relevance. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce high levels of COX-2 expression.[15]

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Pyrrole Derivatives (Test Compounds)

-

Celecoxib (Positive Control)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (24- or 48-well)

Step-by-Step Procedure

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 24-well plate at a density that allows them to reach ~80-90% confluency the next day.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and COX-2 Induction:

-

The next day, remove the culture medium.

-

Add fresh serum-free medium containing serial dilutions of your pyrrole derivatives or Celecoxib. Include a vehicle control (e.g., 0.1% DMSO).[15]

-

Pre-incubate the cells with the compounds for 1 hour.

-

To induce COX-2 expression, add LPS to all wells (except a non-stimulated control) to a final concentration of 1 µg/mL.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[15]

-

-

Supernatant Collection:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cell debris and transfer the clear liquid to a new tube. Store at -80°C until analysis.[15]

-

-

PGE2 Quantification:

-

Thaw the supernatants on ice.

-

Measure the concentration of PGE2 in each sample using a commercial PGE2 ELISA kit.[16][18] Follow the manufacturer's protocol precisely. This typically involves adding samples and standards to a pre-coated plate, followed by the addition of a detection antibody and substrate.

-

Data Analysis and Interpretation

-

Calculate Percent Inhibition:

-

For the fluorometric assay, determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.[15]

-

For both assays, calculate the percent inhibition for each compound concentration using the following formula:

% Inhibition = [ (Activity_EC - Activity_S) / Activity_EC ] * 100

Where:

-

Activity_EC is the rate or PGE2 concentration of the Enzyme Control (100% activity).

-

Activity_S is the rate or PGE2 concentration in the presence of the test compound.

-

-

Determine the IC50 Value:

-

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[4][15]

-

Data Presentation

Summarize the quantitative data in a clear, structured table. To assess selectivity, the same assay should be run in parallel using the COX-1 isozyme. The selectivity index (SI) is a critical parameter.[4]

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50] |

| Pyrrole-A | 2.5 | >100 | >40 |

| Pyrrole-B | 0.8 | 85 | 106.3 |

| Celecoxib | 0.45 | 15 | 33.3 |

A higher Selectivity Index indicates greater selectivity for COX-2.[4]

References

-

Al-Ostath, A., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. PMC. Retrieved from [Link]

-

Assay Genie. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit (HUFI04731). Assay Genie. Retrieved from [Link]

-

Singh, S., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. Retrieved from [Link]

-

ACS Publications. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]

-

MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Retrieved from [Link]

-

AJMC. (2020). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC. Retrieved from [Link]

-

Waterhouse, P. J., et al. (1999). Development of a method to detect and quantify prostaglandin E2 in pulpal blood from cariously exposed, vital primary molar teeth. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. Retrieved from [Link]

-

MDPI. (2022). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Retrieved from [Link]

-

Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Creative BioMart. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). COX-2 enzyme inhibitory assay of the tested compounds using celecoxib.... ResearchGate. Retrieved from [Link]

-

Khan, Y. S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Retrieved from [Link]

-

Liu, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of prostaglandin-E2 (PGE2) in patients with joint trauma.... ResearchGate. Retrieved from [Link]

Sources

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]

- 10. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. revvity.com [revvity.com]

- 17. arborassays.com [arborassays.com]

- 18. assaygenie.com [assaygenie.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. benchchem.com [benchchem.com]

functionalization of carbon black using 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Application Note: High-Efficiency Surface Functionalization of Carbon Black using 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Executive Summary

Topic: Sustainable, covalent functionalization of Carbon Black (CB) with N-aryl pyrrole derivatives. Target Audience: Pharmaceutical Researchers, Materials Scientists, and Drug Delivery Systems (DDS) Engineers.

This guide details the protocol for synthesizing 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole (hereafter referred to as PyC-Cl ) and utilizing it to functionalize Carbon Black via the "Pyrrole Methodology." Unlike traditional oxidative treatments (e.g., HNO₃/H₂SO₄) that degrade the carbon lattice, this approach uses a domino reaction (carbocatalyzed oxidation followed by Diels-Alder cycloaddition) to graft functional groups with high atom economy and zero lattice damage.

Key Value Proposition for Drug Development:

-

Biocompatible Functionalization: Avoids toxic metal catalysts.

-

Modular Surface Engineering: The grafted aryl-chloride moiety serves as a versatile "anchor point" for subsequent bio-conjugation (e.g., via Buchwald-Hartwig or Suzuki-Miyaura coupling) to attach active pharmaceutical ingredients (APIs) or targeting ligands.

-

Model System: Carbon Black serves as a cost-effective model for optimizing functionalization protocols for Carbon Nanotubes (CNTs) and Graphene in drug delivery vectors.

Mechanism of Action

The functionalization relies on the "Pyrrole Methodology" established by Galvagno, Galimberti, et al. It proceeds in two distinct phases:

-

Pre-Synthesis (Paal-Knorr Condensation): The reagent 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is synthesized by condensing 2,5-hexanedione with 2-chloroaniline. This forms the stable pyrrole ring.

-

Surface Functionalization (Domino Reaction):

-

Adsorption: The PyC-Cl molecule adsorbs onto the graphitic surface of the Carbon Black.

-

Carbocatalyzed Oxidation: The Carbon Black surface acts as a catalyst, oxidizing the pyrrole ring in the presence of air/oxygen.

-

Cycloaddition: The activated (oxidized) pyrrole species undergoes a Diels-Alder type cycloaddition with the edges or defects of the graphene layers, forming a stable covalent bond.

-

Caption: Mechanistic pathway from precursor synthesis to covalent surface grafting via the Pyrrole Methodology.

Experimental Protocol

Part A: Synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole (PyC-Cl)

Safety Note: 2-Chloroaniline is toxic and a methemoglobin former.[1][2] Handle in a fume hood with nitrile gloves.

Materials:

-

2,5-Hexanedione (98% purity)

-

2-Chloroaniline (98% purity)

-

Round-bottom flask (100 mL), magnetic stirrer, reflux condenser.

Procedure:

-

Stoichiometric Mixing: In a 100 mL round-bottom flask, add 2,5-hexanedione (1.14 g, 10 mmol) and 2-chloroaniline (1.27 g, 10 mmol).

-

Note: A slight excess of 2,5-hexanedione (1.05 eq) can be used to ensure full consumption of the toxic aniline.

-

-

Reaction: Heat the mixture to 120°C for 2–3 hours under magnetic stirring. No solvent is required (neat reaction).

-

Observation: The mixture will turn dark/reddish-brown. Water is generated as a byproduct.

-

-

Work-up:

-